Pentacosa-7,9-diene
Description
Properties
CAS No. |
67169-11-3 |
|---|---|
Molecular Formula |
C25H48 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
pentacosa-7,9-diene |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,17,19H,3-12,14,16,18,20-25H2,1-2H3 |
InChI Key |
MOPZORIRSCDWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC=CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosa-7,9-diene can be synthesized through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods involve the elimination of water or hydrogen halide, respectively, to form the double bonds in the diene . Another method involves the base-induced elimination of HX from an allylic halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dehydration or dehydrohalogenation processes. These methods are optimized for efficiency and yield, often using catalysts and specific reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Pentacosa-7,9-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Allylic halogenation can be achieved using N-bromosuccinimide (NBS) under light or heat.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Allylic halides.
Scientific Research Applications
Pentacosa-7,9-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of dienes in various chemical reactions, including the Diels-Alder reaction
Biology: The compound is studied for its role in insect pheromones, particularly in the communication systems of certain insect species
Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Mechanism of Action
The mechanism by which pentacosa-7,9-diene exerts its effects depends on the specific reaction or application. In the case of the Diels-Alder reaction, the compound acts as a diene, reacting with a dienophile to form a six-membered ring . The double bonds in this compound allow it to participate in various addition and substitution reactions, often involving the formation of carbocation intermediates .
Comparison with Similar Compounds
Key Observations:
Chain Length and Functional Groups :
- This compound’s extended 25-carbon chain distinguishes it from shorter analogs like aristolan-1,9-diene (C₁₅) or 6,9-pentadecadien-1-ol (C₁₅). Longer chains may increase hydrophobicity and influence melting/boiling points .
- Functional groups (e.g., hydroxyl in 6,9-pentadecadien-1-ol) modify reactivity and solubility compared to pure hydrocarbons .
Fungal dienes like α-bergamotene are critical in ecological interactions, such as mediating plant-fungal communication .
Physical Stability :
- Conjugated dienes (e.g., 1,9-diene in dolastane derivatives) exhibit stability under controlled conditions but may degrade at high temperatures or with strong oxidizers .
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing Pentacosa-7,9-diene in laboratory settings?
- Methodological Answer : Synthesis of conjugated dienes like this compound typically involves catalytic cross-coupling reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) or dehydrogenation of alkanes. For characterization, use nuclear magnetic resonance (NMR) to identify olefinic proton signals (δ 5.0–6.5 ppm) and carbon signals (δ 120–140 ppm). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight, while X-ray crystallography (as applied to [2.2]paracyclophane-7,9-diene in structural studies ) resolves stereochemistry. Ensure purity via high-performance liquid chromatography (HPLC).
Q. How can researchers identify key spectroscopic markers for this compound?
- Methodological Answer :
- ¹H NMR : Look for coupling patterns (e.g., vicinal coupling constants J = 10–16 Hz for conjugated dienes).
- ¹³C NMR : Assign sp² carbons in the 120–140 ppm range.
- IR Spectroscopy : Stretching vibrations for C=C bonds appear near 1600–1680 cm⁻¹.
- UV-Vis : Conjugated dienes exhibit absorption maxima near 210–260 nm.
Cross-reference with databases like NIST Chemistry WebBook (e.g., analogous dienes in and ).
Advanced Research Questions
Q. What computational strategies are effective for analyzing substituent effects on the electronic structure of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model substituent impacts on frontier molecular orbitals and heat of formation. Compare results with experimental data from cyclophane-diene studies, where substituents alter inter-ring interactions and thermodynamic stability . For example, electron-withdrawing groups may reduce HOMO-LUMO gaps, increasing reactivity. Validate computational models using experimental spectroscopic or calorimetric data.
Q. How can contradictions in reported thermodynamic properties of conjugated dienes be resolved?
- Methodological Answer : Conduct a systematic meta-analysis of literature data, prioritizing studies with rigorous experimental controls (e.g., purity verification via HPLC in ). For discrepancies in heat of formation, compare calorimetric measurements (e.g., bomb calorimetry) with computational predictions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design quality . For example, inconsistencies in [2.2]paracyclophane-7,9-diene’s heat of formation were resolved by replicating experiments under controlled conditions .
Q. What experimental designs minimize artifacts in reactivity studies of this compound?
- Methodological Answer :
- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation.
- Temperature Control : Avoid thermal degradation by maintaining reactions below the compound’s decomposition threshold (e.g., <270°C, as noted for pentacene in ).
- Kinetic Trapping : Employ quenching agents to stabilize reactive intermediates.
- Reproducibility : Document protocols rigorously, aligning with guidelines for chemical safety and data integrity (e.g., ).
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
